molecular formula C10H15N3O B14848623 5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-diamine

5-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-diamine

Cat. No.: B14848623
M. Wt: 193.25 g/mol
InChI Key: UMGPKVWSUSZEEP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.249 g/mol . It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group and two N,N-dimethyl groups attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,3-diamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,3-diamine

InChI

InChI=1S/C10H15N3O/c1-13(2)10-9(11)5-8(6-12-10)14-7-3-4-7/h5-7H,3-4,11H2,1-2H3

InChI Key

UMGPKVWSUSZEEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)OC2CC2)N

Origin of Product

United States

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